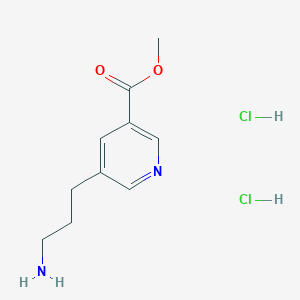
Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an ether group (ethoxy), an amine group (amino), and a pyridazine ring. It also contains a p-tolyl group (a toluene derivative) and a 4-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups can engage in various types of intermolecular interactions, which can affect the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the ester group could undergo hydrolysis, the ether group could react with strong acids, and the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the ester and the amine could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthesis of Schiff and Mannich Bases of Isatin Derivatives : The synthesis of Schiff and Mannich bases from ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, involving treatments with hydrazine hydrate and further reactions to form substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcases a method to construct complex organic structures. These compounds' chemical structures were validated through IR, 1H- and 13C-NMR data, and elemental analysis, indicating their potential for further chemical transformations and applications in organic synthesis (Bekircan & Bektaş, 2008).
Synthesis of Ethyl 5-(4-Chlorophenyl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate : This research documented the synthesis of a specified compound through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The structure was confirmed via 1H NMR, mass spectral analysis, and X-ray diffraction, providing insights into intramolecular hydrogen bonding and π-π interactions that contribute to the structural stability of such compounds (Achutha et al., 2017).
Pyranpyrazole Derivatives as Corrosion Inhibitors : A study on the corrosion inhibition properties of pyranpyrazole derivatives on mild steel revealed the significant efficiency of these compounds in industrial applications. The investigation utilized techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), supported by SEM and AFM to examine the surface morphology. The study illustrated the relationship between the molecular structure of inhibitors and their performance, contributing valuable information for developing novel corrosion inhibitors (Dohare et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-3-31-23(30)22-19(12-21(29)27(26-22)18-10-4-15(2)5-11-18)32-14-20(28)25-13-16-6-8-17(24)9-7-16/h4-12H,3,13-14H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRFIPSECMACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
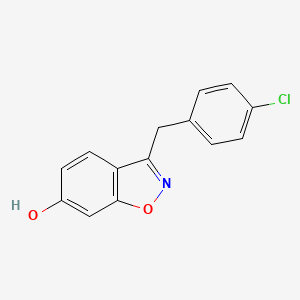

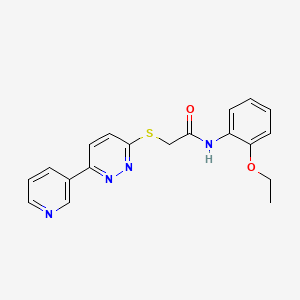
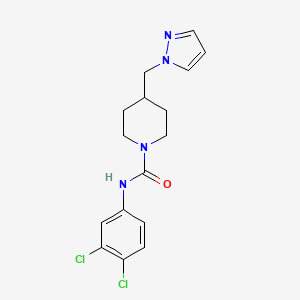
![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)

![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)
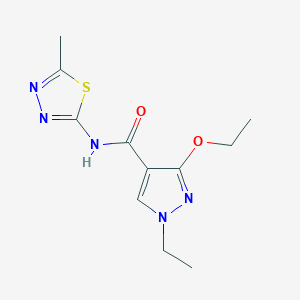
![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)
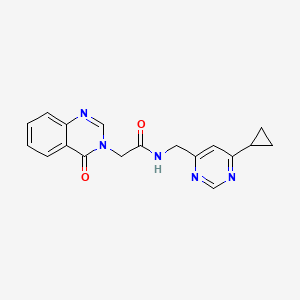
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)
